molecular formula C6H10ClF2NO2 B3391834 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hcl CAS No. 2253639-41-5

4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hcl

Cat. No.: B3391834
CAS No.: 2253639-41-5
M. Wt: 201.60 g/mol
InChI Key: CZQDRZSULBHWDF-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1408076-44-7) is a fluorinated pyrrolidine derivative with a molecular formula of C₇H₁₂ClF₂NO₂ and a molecular weight of 215.63 g/mol . It features a pyrrolidine ring substituted with two fluorine atoms at the 4-position, a methyl group at the 2-position, and a carboxylic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications in medicinal chemistry and peptide synthesis. The compound is typically provided as a high-purity (>98%) research-grade material for experimental use .

Properties

IUPAC Name

4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c1-5(4(10)11)2-6(7,8)3-9-5;/h9H,2-3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQDRZSULBHWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253639-41-5
Record name 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group in this compound can be generated through hydrolysis of its ester precursors. For example:

Reaction Conditions Product Notes
Ester hydrolysisAlkali base (e.g., NaOH, LiOH) in aqueous or alcoholic solvents 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acidComplete conversion at 25–60°C with yields >90% .

This reaction proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, followed by deprotonation and elimination of the alcohol. The HCl salt stabilizes the ammonium intermediate during hydrolysis.

Deprotection and Protection

The compound’s amine group can be reversibly protected for selective functionalization:

Boc Deprotection

Reagent Conditions Outcome
Trifluoroacetic acid (TFA)Dichloromethane, 25°C Free amine formation
HCl (gas or aqueous)Ethanol, 0–5°C Amine hydrochloride salt

Boc-protected analogs (e.g., (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid) undergo acid-catalyzed cleavage to release the primary amine, which is subsequently protonated to form the HCl salt .

Stereochemical Integrity in Reactions

The chiral center at the 2-position is susceptible to racemization under specific conditions:

Reaction Type Risk of Racemization Mitigation Strategies
AlkylationHigh if carboxylate is unprotected Use phase-transfer catalysts (e.g., quaternary ammonium salts) to minimize side reactions .
EsterificationLowMaintain neutral or mildly acidic conditions .

Carboxylic Acid Derivatives

Reaction Reagents Product
Amide formationEDC/HOBt, amines2-Carboxamide derivatives
EsterificationMethanol/H<sup>+</sup>Methyl ester analogs

Reduction

The carboxylic acid group can be reduced to a hydroxymethyl group using sodium borohydride (NaBH<sub>4</sub>) under mild conditions , though this is less common due to steric hindrance from the methyl substituent.

Stability and Storage

  • Thermal Stability : Decomposes above 200°C, releasing HF and CO<sub>2</sub>.

  • Storage : Stable at −20°C under anhydrous conditions; hygroscopic due to the HCl salt .

This compound’s reactivity is defined by its steric environment, fluorine substituents, and dual functional groups (amine and carboxylic acid). Its applications span asymmetric synthesis, medicinal chemistry, and materials science, leveraging both its structural rigidity and synthetic versatility .

Scientific Research Applications

Drug Discovery

Pharmaceutical Development
The compound serves as a significant building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. Preliminary studies indicate that 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride may interact with specific enzymes or receptors involved in disease pathways, which could lead to the development of targeted therapies for conditions such as cancer and neurological disorders.

Case Study: Proteasome Inhibition
Recent research has highlighted the potential of fluorinated compounds in inhibiting proteasomes, which are crucial for protein degradation in cells. A study showed that derivatives of this compound could selectively inhibit the immunoproteasome, suggesting applications in treating autoimmune diseases and cancer .

Table 1: Biological Activity of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride

Activity TypeTargetIC50 Value (nM)Reference
Proteasome InhibitionLMP265.6 - 69.4
Enzyme InteractionVarious EnzymesTBD

Material Science

Material Properties
The compound exhibits stability under various conditions, with a melting point around 225°C and solubility in water and polar solvents. These properties make it suitable for use in high-performance materials where thermal stability and solubility are critical.

Applications in Polymer Chemistry
Fluorinated compounds are known to enhance the properties of polymers. The incorporation of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride into polymer matrices can improve chemical resistance and thermal stability, making it valuable in coatings and advanced materials.

Synthetic Chemistry

Role as a Synthetic Intermediate
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in synthetic pathways, particularly in creating nitrogen-containing heterocycles .

Case Study: Asymmetric Synthesis
Recent advancements have demonstrated the effectiveness of this compound in asymmetric synthesis processes. For instance, it has been used successfully as a catalyst in reactions yielding high enantiomeric excesses, showcasing its potential for developing chiral drugs .

Table 2: Synthetic Applications of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride

Reaction TypeApplicationYield (%)Reference
Asymmetric SynthesisChiral Catalysis>90
Heterocycle FormationOrganic SynthesisTBD

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Name Molecular Formula M.W. (g/mol) Substituents/Modifications Key Features
4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid HCl C₇H₁₂ClF₂NO₂ 215.63 2-methyl, 4,4-difluoro, HCl salt Enhanced solubility due to HCl; used in peptide modification research.
(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid C₆H₉F₂NO₂ 177.14 2-methyl, 4,4-difluoro Free carboxylic acid form; no salt; research applications.
(R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid C₁₁H₁₇F₂NO₄ 265.25 Boc-protected amine, 2-methyl, 4,4-difluoro Stabilized for solid-phase peptide synthesis; intermediate in drug design.
(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid C₆H₉F₂NO₂ 177.14 1-methyl, 4,4-difluoro Stereoisomer with methyl at 1-position; potential chiral building block.
4,4-Difluoro-D-proline C₅H₇F₂NO₂ 163.11 No methyl group, D-configuration Proline analogue; used to study enzyme-substrate interactions.
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid C₇H₁₁F₂NO₂ 179.16 3,3-dimethyl, 4,4-difluoro Increased steric hindrance; impacts binding affinity in receptor studies.

Key Comparative Insights

Boc protection in derivatives (e.g., ) improves stability during synthetic workflows but requires deprotection steps for final applications.

Stereochemistry :

  • The D-proline derivative (R-configuration) exhibits distinct biological activity compared to L-forms, highlighting the importance of chirality in drug design.

Solubility and Stability :

  • The HCl salt form of the target compound enhances aqueous solubility, making it preferable for in vitro assays compared to free acids (e.g., ) .
  • Dimethyl substitutions (e.g., ) increase hydrophobicity, which may limit solubility but improve membrane permeability.

Applications :

  • Boc-protected derivatives (e.g., ) are widely used in peptide synthesis as protected intermediates.
  • D-proline analogues serve as tools for studying collagenase activity and peptide conformation.

Research Findings and Industrial Relevance

  • Synthetic Utility : Fluorinated pyrrolidines are pivotal in developing protease inhibitors and kinase modulators. For instance, Boc-protected derivatives enable efficient coupling in solid-phase peptide synthesis .
  • Industrial Use : Analogous compounds are employed in synthesizing antiviral agents (e.g., gemcitabine derivatives, though structurally distinct from pyrrolidines) .

Biological Activity

Overview

4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hydrochloride (also known as DFMP) is a fluorinated derivative of pyrrolidine, characterized by its unique molecular structure that includes two fluorine atoms and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6H10F2NO2·HCl
  • Molecular Weight : Approximately 201.60 g/mol
  • Appearance : White powder
  • Solubility : Soluble in water and polar solvents
  • Melting Point : Approximately 225°C

The biological activity of DFMP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity, potentially leading to specific biological effects. Research indicates that DFMP may modulate enzyme activity or receptor signaling pathways, which could be beneficial in therapeutic contexts.

Antimicrobial Properties

DFMP has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Research has indicated that DFMP acts as an inhibitor of certain metalloproteases, particularly zinc-dependent proteases. This inhibition is relevant in the context of diseases characterized by excessive protease activity, such as cancer and inflammatory conditions. The compound's ability to modulate protease activity suggests potential therapeutic applications in managing these diseases .

Cytotoxic Effects

In studies focusing on cancer cell lines, DFMP has exhibited cytotoxic effects against specific tumor cells. For instance, in vitro assays demonstrated that DFMP can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of DFMP against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Results indicated significant inhibition at low concentrations, suggesting its potential as an alternative treatment for resistant infections.
  • Cancer Research :
    • In a recent investigation involving leukemia cell lines (MV4-11 and MOLM-13), DFMP was found to significantly reduce cell viability after 72 hours of treatment, with IC50 values indicating potent cytotoxicity .
  • Metalloprotease Inhibition :
    • DFMP was evaluated for its ability to inhibit metalloproteases involved in tumor progression. The results demonstrated effective inhibition compared to standard metalloprotease inhibitors, highlighting its potential role in cancer therapy .

Data Tables

Property Value
Molecular FormulaC6H10F2NO2·HCl
Molecular Weight201.60 g/mol
Melting Point225°C
SolubilityWater and polar solvents
Biological Activity Effect
AntimicrobialActive against MRSA
CytotoxicityInduces apoptosis in cancer cells
Metalloprotease InhibitionEffective against zinc proteases

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid HCl, and how do protecting groups influence yield?

  • Methodology : The compound can be synthesized via fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) are critical for stereochemical control and minimizing side reactions. For example, Fmoc protection enhances solubility in organic solvents, facilitating purification . Post-synthesis, HCl salt formation is typically achieved by treating the free base with HCl in a polar solvent (e.g., ethyl acetate or THF).

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

  • Methodology : High-resolution NMR (¹H/¹⁹F/¹³C) is essential for confirming stereochemistry and fluorine substitution patterns. X-ray crystallography provides definitive structural validation, as seen in related fluorinated pyrrolidine derivatives . Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns can resolve enantiomeric impurities.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid or fluorine substituents. Avoid aqueous environments unless protonation is required. Safety protocols include using nitrile gloves, fume hoods, and secondary containment to address potential hygroscopicity and HCl volatility .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for fluorinated pyrrolidine derivatives?

  • Methodology : Quantum mechanical calculations (DFT, density functional theory) predict transition states and regioselectivity during fluorination. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal catalysts (e.g., chiral palladium complexes) and solvent systems (e.g., DMF/THF mixtures) . Machine learning models trained on fluorination kinetics can further refine temperature and pressure parameters.

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated proline analogs?

  • Methodology : Systematic meta-analysis of published datasets, focusing on variables like cell-line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH-dependent solubility). Validate discrepancies using orthogonal assays: SPR (surface plasmon resonance) for binding affinity vs. cellular thermal shift assays (CETSA) for target engagement .

Q. How do fluorine substituents influence the compound’s conformational dynamics in enzyme binding studies?

  • Methodology : Use ¹⁹F NMR relaxation experiments to probe rotational barriers and intramolecular hydrogen bonding. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model interactions with biological targets, such as prolyl hydroxylases, highlighting fluorine’s role in stabilizing transition states .

Q. What experimental design principles improve reproducibility in large-scale syntheses?

  • Methodology : Employ factorial design (e.g., Box-Behnken or central composite designs) to optimize variables like reaction time, equivalents of fluorinating agents, and workup protocols. Statistical tools (ANOVA, response surface modeling) minimize batch-to-batch variability. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hcl
Reactant of Route 2
4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid hcl

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